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Compound of Interest

Compound Name:
1-Amino-3-hydroxycyclobutane-1-

carboxylic acid

Cat. No.: B3252401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally
Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with

enhanced potency, selectivity, and metabolic stability is relentless. Non-natural,

conformationally restricted amino acids have emerged as a pivotal class of building blocks in

this endeavor. Their rigid structures allow for the precise orientation of pharmacophoric

elements, leading to improved binding affinity and reduced off-target effects. Among these,

cyclobutane-containing amino acids have garnered significant attention due to their unique

three-dimensional architectures. This guide provides a comprehensive technical overview of 1-
Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS Number: 1246809-40-4), a versatile

building block with significant potential in the development of next-generation therapeutics,

particularly in the realm of targeted protein degradation.

Physicochemical Properties and Structural
Elucidation
CAS Number: 1246809-40-4[1][2][3] Molecular Formula: C₅H₉NO₃[1][2][3] Molecular Weight:

131.13 g/mol [1][2][3]
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The structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, featuring a strained four-

membered ring, imparts significant conformational rigidity. This rigidity is a key attribute for its

use in drug design, as it reduces the entropic penalty upon binding to a biological target. The

presence of three key functional groups—an amino group, a hydroxyl group, and a carboxylic

acid—provides multiple points for chemical modification and interaction with biological systems.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 1246809-40-4 [1][2][3]

Molecular Formula C₅H₉NO₃ [1][2][3]

Molecular Weight 131.13 g/mol [1][2][3]

Appearance Solid [4]

Purity ≥97% [2]

Storage Room temperature [2]

Stereochemistry: A Critical Consideration
The stereochemical configuration of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a

critical determinant of its biological activity. The cyclobutane ring can exist as cis and trans

diastereomers with respect to the amino and hydroxyl groups. While the CAS number

1246809-40-4 is assigned to the general structure, specific stereoisomers are often

synthesized and utilized in drug discovery programs. For instance, the cis-(1s,3s) configuration

has been noted in related structures.[5] The precise stereochemistry of the material being used

must be confirmed through appropriate analytical techniques to ensure reproducibility and

unambiguous structure-activity relationship (SAR) studies.

Synthesis and Manufacturing: Navigating the
Synthetic Landscape
The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and its stereoisomers

presents a significant challenge due to the inherent ring strain of the cyclobutane core. Several
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synthetic strategies have been developed, often involving multi-step sequences with careful

control of stereochemistry.

General Synthetic Approach: A Multi-step Strategy
A common approach to the synthesis of this class of compounds involves the use of protected

intermediates to ensure regioselectivity and stereocontrol. A representative, though not

exhaustive, synthetic workflow is outlined below. This conceptual pathway highlights the key

transformations typically employed.

Cyclobutane Precursor
(e.g., 3-oxocyclobutanecarboxylic acid)

Introduction of Hydroxyl Group
(Reduction or Grignard reaction)

Stereocontrolled Reduction Introduction of Amino Group
(e.g., Strecker or Bucherer-Bergs reaction)

Amination Protection of Functional Groups
(-NH2, -OH, -COOH)

Protection Stereoselective Separation or SynthesisChiral Resolution/Asymmetric Synthesis DeprotectionDeprotection Final Product
(1-Amino-3-hydroxycyclobutane-1-carboxylic acid)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 1-Amino-3-hydroxycyclobutane-1-
carboxylic acid.

Experimental Protocol: Synthesis of a Protected
Precursor (Illustrative)
The following protocol is an illustrative example for the synthesis of a protected precursor,

which can then be further elaborated to yield the final compound. This protocol is based on

general principles of organic synthesis and should be adapted and optimized based on

laboratory conditions and desired stereoisomer.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate

Reaction Setup: To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable

solvent such as dichloromethane (DCM) is added ammonium carbonate (3.0 eq) and sodium

cyanide (1.2 eq).

Reaction: The mixture is stirred at room temperature for 24 hours.

Boc Protection: The reaction mixture is cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O,

1.5 eq) and triethylamine (2.0 eq) are added. The reaction is allowed to warm to room
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temperature and stirred for an additional 12 hours.

Work-up and Purification: The reaction is quenched with water, and the organic layer is

separated. The aqueous layer is extracted with DCM. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is purified by column chromatography on silica gel to afford

ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate.

Step 2: Stereoselective Reduction of the Ketone

Reaction Setup: The ketone from Step 1 (1.0 eq) is dissolved in a suitable solvent like

methanol or ethanol and cooled to -78°C.

Reduction: A reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The

choice of reducing agent and conditions can influence the stereochemical outcome (cis vs.

trans).

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The solvent is removed under reduced pressure, and the residue is

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The crude product is purified by column

chromatography to yield the desired protected cis/trans-1-Amino-3-hydroxycyclobutane-1-
carboxylic acid ethyl ester.

Step 3: Deprotection

Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as lithium hydroxide in a

mixture of tetrahydrofuran (THF) and water.

Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example,

with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.

Isolation: The final product is isolated after removal of the solvent and purification, which may

involve ion-exchange chromatography or recrystallization.

Characterization and Analytical Techniques

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3252401?utm_src=pdf-body
https://www.benchchem.com/product/b3252401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3252401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thorough characterization is essential to confirm the identity, purity, and stereochemistry of 1-
Amino-3-hydroxycyclobutane-1-carboxylic acid.

Spectroscopic Data (Expected)
While a publicly available, verified spectrum for CAS 1246809-40-4 is not readily available, the

expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the CH

protons of the cyclobutane ring, the CH proton attached to the hydroxyl group, and broad

signals for the amine and hydroxyl protons. The coupling constants between the

cyclobutane protons can provide valuable information about the relative stereochemistry

(cis or trans).

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon

attached to the amino and carboxyl groups, the carbon bearing the hydroxyl group, and

the other two methylene carbons of the cyclobutane ring, in addition to the carbonyl

carbon of the carboxylic acid.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the functional groups

present. A broad O-H stretching band from the carboxylic acid is expected around 2500-

3300 cm⁻¹.[6] The C=O stretching of the carboxylic acid will appear as a strong absorption

between 1710 and 1760 cm⁻¹.[6] The O-H stretching of the alcohol and the N-H stretching

of the amine will also be present, typically in the 3200-3600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Electrospray

ionization (ESI) is a suitable technique for this polar molecule and would be expected to

show a protonated molecular ion [M+H]⁺ at m/z 132.06.
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Applications in Drug Development: A Key Building
Block for Targeted Protein Degradation
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is designated as a "Protein Degrader

Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting

Chimeras (PROTACs).[2]

PROTACs: A New Therapeutic Modality
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of three

components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin

ligase, and a linker that connects the two.

PROTAC Molecule

Target Protein Ligand

Linker
(incorporating 1-Amino-3-hydroxy-

cyclobutane-1-carboxylic acid)

Target Protein

Binds

E3 Ligase Ligand

Ternary Complex Formation

E3 Ubiquitin LigaseRecruits

Ubiquitination of Target Protein Proteasomal Degradation

Click to download full resolution via product page

Caption: The role of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid as a linker

component in a PROTAC.

The conformationally rigid cyclobutane scaffold of 1-Amino-3-hydroxycyclobutane-1-
carboxylic acid makes it an excellent component for the linker region of PROTACs. The

defined geometry of the linker is crucial for optimizing the formation of a stable and productive

ternary complex between the target protein and the E3 ligase, which is a key determinant of

degradation efficiency. The amino and carboxyl groups provide convenient handles for
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attaching the target-binding and E3 ligase-recruiting moieties, while the hydroxyl group can be

used to fine-tune solubility and other pharmacokinetic properties.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Amino-3-hydroxycyclobutane-1-carboxylic
acid (CAS 1246809-40-4) is not readily available in the public domain, general laboratory

safety precautions for handling chemical reagents should be strictly followed. Based on the

SDS for related amino acid compounds, the following guidelines are recommended:

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab

coat, safety glasses with side shields, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated

area or a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.[2]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and

seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical

attention.

Conclusion: A Versatile Tool for Advancing Drug
Discovery
1-Amino-3-hydroxycyclobutane-1-carboxylic acid represents a valuable and versatile

building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane

core, coupled with its trifunctional nature, provides a unique platform for the design of novel

therapeutics with improved pharmacological profiles. Its emerging role in the rapidly advancing

field of targeted protein degradation underscores its potential to contribute to the development

of innovative medicines for a wide range of diseases. As research in this area continues to

expand, the demand for well-characterized, stereochemically pure cyclobutane amino acids is

expected to grow, further solidifying the importance of this unique chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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